3-(4-pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride hydrate
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Overview
Description
3-(4-pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride hydrate is a heterocyclic compound that features both pyridine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride hydrate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group. The hydrochloride hydrate form is obtained by treating the compound with hydrochloric acid in the presence of water.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
3-(4-pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 3-(4-pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound also features pyridine rings and is used in similar applications.
3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Another heterocyclic compound with potential biological activities.
Uniqueness
3-(4-pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride hydrate is unique due to its specific combination of pyridine and pyrazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.ClH.H2O/c13-9(14)8-5-7(11-12-8)6-1-3-10-4-2-6;;/h1-5H,(H,11,12)(H,13,14);1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBBMIGSOSTHFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=C2)C(=O)O.O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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